molecular formula C20H24ClN3O3 B14316113 6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 106085-68-1

6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14316113
CAS No.: 106085-68-1
M. Wt: 389.9 g/mol
InChI Key: TYXGFDQJFBKGEJ-UHFFFAOYSA-N
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Description

6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring, with additional substituents including tert-butyl groups, a chlorine atom, and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring, typically using chlorine gas or a chlorinating agent such as thionyl chloride.

    Hydrazine Formation: The reaction of the nitro-chloro compound with hydrazine or a hydrazine derivative to form the hydrazinylidene group.

    Cyclization: The formation of the cyclohexa-2,4-dien-1-one ring through a cyclization reaction, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation, mild to moderate temperatures.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways, including:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as oxidative stress pathways, signal transduction pathways, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one: Unique due to the presence of both hydrazinylidene and cyclohexa-2,4-dien-1-one moieties.

    6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-thione: Similar structure but with a thione group instead of a ketone.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

106085-68-1

Molecular Formula

C20H24ClN3O3

Molecular Weight

389.9 g/mol

IUPAC Name

2-[(3,5-ditert-butyl-4-chloro-2-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C20H24ClN3O3/c1-19(2,3)12-11-14(23-22-13-9-7-8-10-15(13)25)18(24(26)27)16(17(12)21)20(4,5)6/h7-11,25H,1-6H3

InChI Key

TYXGFDQJFBKGEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1Cl)C(C)(C)C)[N+](=O)[O-])N=NC2=CC=CC=C2O

Origin of Product

United States

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